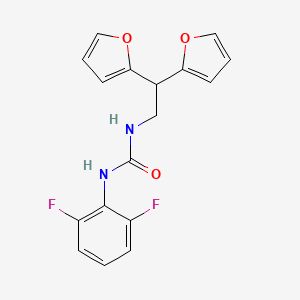

1-(2,2-Di(furan-2-yl)ethyl)-3-(2,6-difluorophenyl)urea

Description

Properties

IUPAC Name |

1-[2,2-bis(furan-2-yl)ethyl]-3-(2,6-difluorophenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F2N2O3/c18-12-4-1-5-13(19)16(12)21-17(22)20-10-11(14-6-2-8-23-14)15-7-3-9-24-15/h1-9,11H,10H2,(H2,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSUXJWOYXKRECY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)NC(=O)NCC(C2=CC=CO2)C3=CC=CO3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Di(furan-2-yl)ethyl)-3-(2,6-difluorophenyl)urea typically involves the reaction of 2,2-di(furan-2-yl)ethylamine with 2,6-difluorophenyl isocyanate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the process. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 1-(2,2-Di(furan-2-yl)ethyl)-3-(2,6-difluorophenyl)urea can undergo various chemical reactions, including:

Oxidation: The furan rings in the compound can be oxidized to form furan-2,5-diones.

Reduction: The compound can be reduced to form the corresponding amine derivatives.

Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed:

Oxidation: Furan-2,5-diones.

Reduction: Amine derivatives.

Substitution: Various substituted difluorophenyl derivatives.

Scientific Research Applications

Structural Characteristics

The compound features a urea moiety linked to a difluorophenyl group and a di(furan-2-yl)ethyl substituent. The presence of furan rings enhances its reactivity and biological activity, while the difluorophenyl group may improve its pharmacological properties. This unique structure allows for interactions with specific molecular targets, making it a candidate for various therapeutic applications.

Antimicrobial Properties

Research has indicated that 1-(2,2-Di(furan-2-yl)ethyl)-3-(2,6-difluorophenyl)urea exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 mg/mL |

| Staphylococcus aureus | 30 mg/mL |

| Pseudomonas aeruginosa | 40 mg/mL |

These findings suggest that the compound could be developed further as an antibacterial agent, particularly in the context of increasing antibiotic resistance.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study reported that derivatives of this compound showed significant cytotoxic effects on breast cancer cell lines with IC50 values ranging from 10 to 20 µM.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including oxidation and coupling reactions using transition metal catalysts such as palladium or copper. The following table summarizes some synthetic routes and derivatives:

| Synthetic Route | Yield | Notes |

|---|---|---|

| Suzuki Coupling | Moderate | Utilizes arylboronic acids for coupling reactions. |

| Oxidation of Furan Rings | High | Converts furan to furanones, enhancing biological activity. |

Case Studies

- Antibacterial Activity Evaluation : A study conducted on several derivatives of the compound revealed that modifications at the difluorophenyl position significantly influenced antibacterial potency. The most active derivative exhibited an MIC comparable to standard antibiotics.

- Cytotoxicity in Cancer Models : Another investigation assessed the anticancer effects on various cell lines. The results indicated that compounds with higher lipophilicity showed enhanced cellular uptake and cytotoxicity.

Mechanism of Action

The mechanism of action of 1-(2,2-Di(furan-2-yl)ethyl)-3-(2,6-difluorophenyl)urea depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The furan and difluorophenyl groups can participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which contribute to the compound’s overall activity.

Comparison with Similar Compounds

- 1-(2-Furylmethyl)-3-(2,6-difluorophenyl)urea

- 1-(2,2-Di(furan-2-yl)ethyl)-3-phenylurea

- 1-(2,2-Di(furan-2-yl)ethyl)-3-(2,4-difluorophenyl)urea

Uniqueness: 1-(2,2-Di(furan-2-yl)ethyl)-3-(2,6-difluorophenyl)urea is unique due to the presence of both furan and difluorophenyl groups, which can impart distinct chemical and physical properties

Biological Activity

1-(2,2-Di(furan-2-yl)ethyl)-3-(2,6-difluorophenyl)urea is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that includes a urea moiety linked to a difluorophenyl group and two furan rings, which contribute to its reactivity and biological interactions.

Structural Overview

- Molecular Formula : C17H14F2N2O3

- Molecular Weight : 332.30 g/mol

- CAS Number : 2210140-45-5

The structural characteristics of this compound allow it to engage in various interactions with biological targets, enhancing its potential as a therapeutic agent.

The biological activity of this compound is primarily attributed to the interactions facilitated by its furan and difluorophenyl groups. These groups can participate in non-covalent interactions such as hydrogen bonding and π-π stacking, which are crucial for binding to specific enzymes or receptors within biological systems.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

-

Antimicrobial Activity :

- Preliminary studies suggest that this compound has significant antimicrobial properties. It has been evaluated against various pathogens with encouraging results.

- For instance, compounds structurally similar to this urea derivative have shown effective antibacterial activity with minimum inhibitory concentration (MIC) values as low as 6.25 mg/mL against resistant strains .

- Anticancer Properties :

- Enzyme Inhibition :

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

- Study on Antibacterial Activity :

A recent study highlighted the antibacterial efficacy of similar compounds derived from furan and their derivatives against multidrug-resistant bacteria. The results indicated that modifications in the structure could lead to enhanced activity against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa.

| Compound | MIC (mg/mL) | Target Pathogen |

|---|---|---|

| This compound | 6.25 | XDR pathogens |

| Similar furan derivatives | Varies | Multiple |

- Anticancer Activity Evaluation :

Another study focused on the anticancer potential of this compound, showing that it could induce apoptosis in specific cancer cell lines through modulation of signaling pathways associated with cell survival and proliferation.

Q & A

Q. What are the standard synthetic routes for preparing 1-(2,2-Di(furan-2-yl)ethyl)-3-(2,6-difluorophenyl)urea?

The synthesis typically involves a multi-step process:

- Step 1 : Formation of the urea backbone via reaction of an isocyanate intermediate with a substituted aniline (e.g., 2,6-difluoroaniline) .

- Step 2 : Introduction of the di(furan-2-yl)ethyl group through alkylation or coupling reactions, often using triethylamine as a base .

- Key intermediates : 2,6-difluorophenyl isocyanate and furan-substituted ethyl precursors.

- Reagents : Triethylamine, azide-alkyne cycloaddition reagents (for analogous triazole-containing ureas) .

Table 1 : Yields of structurally related ureas with varying substituents

| Substituent on Urea | Yield (%) | Melting Point (°C) |

|---|---|---|

| Adamantan-1-ylmethyl + 2,6-difluorophenyl | 10 | 182–183 |

| Adamantan-1-ylmethyl + 3,5-difluorophenyl | 70 | 124–125 |

Q. Which analytical techniques are critical for confirming the compound’s structural integrity?

- ¹H/¹⁹F NMR : To verify substituent positions and electronic environments (e.g., fluorine coupling patterns) .

- Mass spectrometry (MS) : For molecular weight confirmation (e.g., m/z values matching theoretical calculations) .

- X-ray crystallography : Resolves steric effects and spatial arrangement of the di(furan-2-yl)ethyl group .

Advanced Research Questions

Q. How do steric and electronic properties of the di(furan-2-yl)ethyl group influence biological activity?

- Steric effects : Bulky furan rings may hinder binding to flat enzymatic active sites, reducing efficacy .

- Electronic effects : Electron-rich furans enhance hydrogen-bonding interactions with targets like kinases or proteases .

- Methodology : Compare activity of analogs with smaller substituents (e.g., methyl groups) using enzyme inhibition assays .

Q. What strategies resolve contradictions in reported enzyme inhibition data?

- Dose-response curves : Test varying concentrations to distinguish between competitive and non-competitive inhibition .

- Computational modeling : Use density functional theory (DFT) to predict binding affinities and compare with experimental IC₅₀ values .

- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing furans with thiophenes) to isolate key interactions .

Q. How can researchers optimize the compound’s stability under physiological conditions?

- pH-dependent studies : Assess hydrolysis of the urea moiety in buffers (pH 2–9) via HPLC monitoring .

- Metabolic profiling : Incubate with liver microsomes to identify degradation pathways (e.g., cytochrome P450 oxidation) .

- Stabilization strategies : Introduce electron-withdrawing groups (e.g., fluorine) to reduce nucleophilic attack on the urea carbonyl .

Data Contradiction Analysis

Q. Why do similar urea derivatives exhibit divergent biological activities despite structural similarity?

- Example : Adamantyl-substituted ureas show 10–92% yields and variable melting points depending on fluorophenyl substitution patterns .

- Root cause : Subtle differences in substituent electronic profiles (e.g., para- vs. meta-fluorine) alter target binding kinetics.

- Resolution : Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics and correlate with substituent effects .

Methodological Recommendations

- Synthesis : Prioritize azide-alkyne cycloaddition for furan incorporation to enhance regioselectivity .

- Characterization : Combine NMR with IR spectroscopy to confirm urea carbonyl stretching vibrations (~1650 cm⁻¹) .

- Biological assays : Include positive controls (e.g., known kinase inhibitors) to validate assay conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.